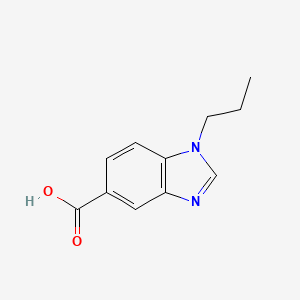

1-Propyl-1H-benzoimidazole-5-carboxylic acid

Übersicht

Beschreibung

1-Propyl-1H-benzoimidazole-5-carboxylic acid is a heterocyclic organic compound with the molecular formula C11H12N2O2. It belongs to the benzimidazole family, which is known for its diverse biological and chemical properties. This compound is characterized by a benzimidazole ring substituted with a propyl group at the nitrogen atom and a carboxylic acid group at the 5-position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Propyl-1H-benzoimidazole-5-carboxylic acid typically involves the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic or basic conditions. One common method is the reaction of o-phenylenediamine with propionic acid in the presence of a dehydrating agent such as polyphosphoric acid. The reaction proceeds through the formation of a Schiff base intermediate, which cyclizes to form the benzimidazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and improve efficiency.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Propyl-1H-benzoimidazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products:

Oxidation: N-oxides of this compound.

Reduction: 1-Propyl-1H-benzoimidazole-5-methanol or 1-Propyl-1H-benzoimidazole-5-aldehyde.

Substitution: Various substituted benzimidazole derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzimidazole derivatives, including 1-propyl-1H-benzoimidazole-5-carboxylic acid. Research indicates that compounds within this class can inhibit cancer cell proliferation through various mechanisms:

- Microtubule Disruption : Similar to other benzimidazole derivatives, this compound may disrupt microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells. For instance, methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate has been shown to induce mitotic arrest and apoptosis in cervical cancer cells by inhibiting microtubule polymerization .

- Reactive Oxygen Species (ROS) Production : Some derivatives have been found to induce ROS-mediated apoptosis in cancer cells, suggesting that this compound could similarly trigger oxidative stress pathways leading to cell death .

Pharmacological Mechanisms

The pharmacological mechanisms of this compound can be summarized as follows:

| Mechanism | Description |

|---|---|

| Microtubule Inhibition | Disruption of microtubule dynamics leading to cell cycle arrest. |

| ROS-Mediated Apoptosis | Induction of oxidative stress resulting in programmed cell death. |

| Cell Cycle Arrest | Interference with key proteins involved in cell cycle regulation. |

Case Study 1: Anticancer Activity

A study focused on the synthesis of benzimidazole derivatives demonstrated that certain compounds exhibited significant cytotoxicity against various cancer cell lines. For example, compound 5l , a benzimidazole hybrid, showed notable activity against human cancer cell lines with GI50 values ranging from 0.43 to 7.73 μmol/L . This suggests that similar derivatives like this compound may also possess potent anticancer properties.

Case Study 2: Apelin Receptor Modulation

Research has indicated that benzimidazole derivatives can act as modulators of the apelin receptor, which is involved in cardiovascular health and metabolic processes. Compounds that target this receptor have shown promise in treating conditions such as hypertension and heart failure . The potential application of this compound as an apelin receptor agonist could open new therapeutic avenues for metabolic syndrome and diabetes management.

Wirkmechanismus

The mechanism of action of 1-Propyl-1H-benzoimidazole-5-carboxylic acid involves its interaction with specific molecular targets. The benzimidazole ring can interact with enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with biological molecules, enhancing binding affinity. The propyl group may influence the compound’s lipophilicity and membrane permeability.

Vergleich Mit ähnlichen Verbindungen

1H-benzoimidazole-5-carboxylic acid: Lacks the propyl group, which may affect its biological activity and chemical properties.

2-Propyl-1H-benzoimidazole-5-carboxylic acid: The propyl group is at a different position, potentially altering its reactivity and interactions.

1-Propyl-2H-benzoimidazole-5-carboxylic acid: The benzimidazole ring is in a different tautomeric form, which can influence its chemical behavior.

Uniqueness: 1-Propyl-1H-benzoimidazole-5-carboxylic acid is unique due to the specific positioning of the propyl group and carboxylic acid on the benzimidazole ring. This configuration can result in distinct biological activities and chemical reactivity compared to its analogs.

Biologische Aktivität

1-Propyl-1H-benzoimidazole-5-carboxylic acid is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

This compound has the molecular formula and a molecular weight of approximately 204.229 g/mol. The structure features a benzimidazole core with a propyl substituent and a carboxylic acid functional group, which contributes to its unique reactivity and biological profile.

The compound primarily interacts with various enzymes and receptors, influencing several biochemical pathways:

- Target Enzymes : It has been shown to inhibit kinases and other enzymes critical for cellular signaling, such as those involved in the MAPK/ERK pathway, which regulates cell growth and differentiation.

- Binding Interactions : The compound binds to active sites on enzymes or receptor sites on cells, potentially leading to either inhibition or activation of these targets. For instance, it can inhibit microbial enzymes, showcasing antimicrobial properties.

Antimicrobial Properties

This compound exhibits notable antimicrobial activity. Preliminary studies suggest that it can inhibit the growth of various microbial strains by targeting their metabolic pathways.

Anticancer Effects

Research indicates that this compound may induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, including:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF7 | 12.50 | Cytotoxic |

| SF-268 | 42.30 | Cytotoxic |

| NCI-H460 | 3.79 | Cytotoxic |

These findings suggest its potential as a therapeutic agent in cancer treatment .

Case Studies

Several studies have focused on the biological activity of this compound:

- Antitumor Activity : A study reported that derivatives of benzimidazole, including this compound, showed significant inhibition rates in various tumor cell lines. The IC50 values ranged from 3.25 mg/mL to lower concentrations depending on structural modifications .

- In Vivo Studies : Animal model studies indicated that the compound's effects vary with dosage; lower doses exhibited antimicrobial and anticancer properties without significant toxicity, while higher doses led to increased efficacy against tumors.

Comparison with Related Compounds

The biological activity of this compound can be contrasted with similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1H-Benzimidazole-5-carboxylic acid | C₈H₆N₂O₂ | Lacks propyl group; established antimicrobial properties |

| 2-Methylbenzoimidazole | C₉H₉N₂ | Exhibits distinct biological activity; simpler structure |

| 1-Methylbenzoimidazole | C₉H₉N₂ | Similar to 1-propyl derivative; used in various syntheses |

The unique propyl substitution enhances the compound's lipophilicity and biological activity compared to its analogs.

Eigenschaften

IUPAC Name |

1-propylbenzimidazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-2-5-13-7-12-9-6-8(11(14)15)3-4-10(9)13/h3-4,6-7H,2,5H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXCPALYFUUONGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=NC2=C1C=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50602558 | |

| Record name | 1-Propyl-1H-benzimidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50602558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

369630-71-7 | |

| Record name | 1-Propyl-1H-benzimidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50602558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.